
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound, also known as CTAP, has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
The compound's derivatives, particularly those synthesized from quinazolinone analogs, have been researched for their analgesic and anti-inflammatory activities. A study found that certain synthesized acetamides, including those related to the specified compound, exhibited significant analgesic and anti-inflammatory properties, with some being compared favorably to standard drugs like diclofenac sodium. This suggests potential for the development of new pain relief and anti-inflammatory medications (Alagarsamy et al., 2015).
Antimicrobial Activities
Compounds synthesized from the base structure of 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide have been evaluated for their antimicrobial efficacy. Research indicates that some of these compounds, especially those incorporating 1,3-oxazolyl and 7-chloroquinazolin-4(3H)one structures, displayed promising antimicrobial activities against various pathogens, hinting at their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).
Molecular Docking and Antiviral Activities
Further studies involving molecular docking and evaluation against bacterial strains have been conducted on similar quinazolinone derivatives. These studies aim to understand the binding affinity of these compounds to bacterial proteins, offering insights into their potential as antibacterial agents. Additionally, certain derivatives have demonstrated antiviral activities, including effectiveness against Japanese encephalitis virus, underscoring the potential of these compounds in antiviral therapy (Rajasekaran & Rao, 2015).
Structural and Property Investigations
Research into the structural aspects and properties of related compounds, focusing on their interactions with mineral acids and their ability to form gels and crystalline structures, has revealed their potential in creating novel materials with specific fluorescent properties. This aspect of research opens up possibilities for using these compounds in materials science, particularly in developing new fluorescent materials for various applications (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-7-10-18(11-8-15)25-21(28)14-27-20-12-9-17(24)13-19(20)22(26-23(27)29)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJACMMIFBHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

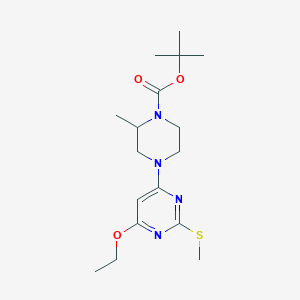
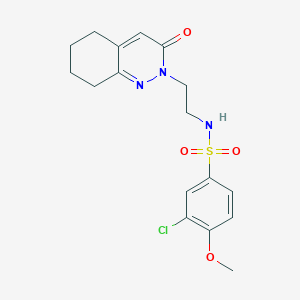


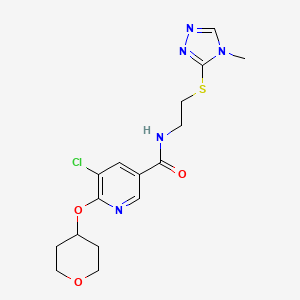
![3-(2,4-difluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2445107.png)

![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2445110.png)
![1,7-bis(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445111.png)
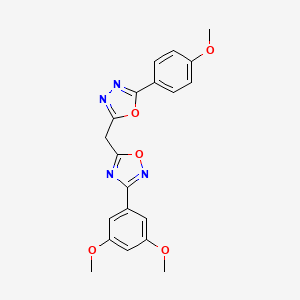
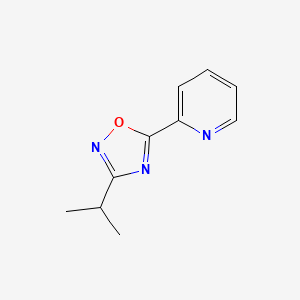
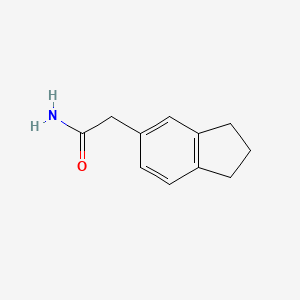
![N-(2-furylmethyl)-2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2445117.png)
![N,1-bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2445118.png)